Timoprazole - 57237-97-5

Timoprazole

Catalog Number: EVT-402350
CAS Number: 57237-97-5
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Timoprazole is a compound classified under the category of proton pump inhibitors (PPIs), which are primarily used to reduce gastric acid secretion. PPIs function by inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells. The compound is structurally related to other benzimidazole derivatives, which have been extensively studied for their therapeutic applications in treating gastroesophageal reflux disease and peptic ulcers. Timoprazole was developed as part of a series of compounds aimed at enhancing the efficacy and stability of existing PPIs like omeprazole and pantoprazole .

Synthesis Analysis

The synthesis of Timoprazole typically involves several key steps, beginning with the preparation of intermediate compounds through various chemical reactions. The general synthetic route includes:

  1. Formation of Benzimidazole Derivatives: This involves reacting substituted anilines with carboxylic acids or their derivatives to form benzimidazole rings.
  2. Introduction of Functional Groups: The benzimidazole structure is modified by introducing trifluoromethyl or methoxy groups, which are crucial for enhancing the compound's pharmacological properties.
  3. Final Cyclization: The final product is obtained through cyclization reactions that may involve condensation or other coupling strategies.

For example, one synthetic pathway includes the reaction of 2-mercapto benzimidazole with various acylating agents under reflux conditions to yield the desired product .

Molecular Structure Analysis

Timoprazole has a complex molecular structure characterized by its benzimidazole core, which is essential for its biological activity. The molecular formula is typically represented as C₁₄H₁₃F₃N₄O₃S. Key features include:

  • Benzimidazole Ring: This bicyclic structure is pivotal for binding to the target enzyme.
  • Substituents: The presence of trifluoromethyl and methoxy groups enhances lipophilicity and stability.
  • Geometric Configuration: The spatial arrangement of functional groups affects its interaction with the H+/K+ ATPase enzyme.

The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques, which provide insights into its binding affinity and mechanism of action .

Chemical Reactions Analysis

Timoprazole undergoes several chemical reactions that are critical for its activity:

  1. Activation in Acidic Conditions: In the acidic environment of the stomach, Timoprazole is converted into its sulfenic acid form, which is reactive towards cysteine residues on the H+/K+ ATPase enzyme.
  2. Covalent Bond Formation: The activated form forms a covalent bond with cysteine 813 in the enzyme, leading to irreversible inhibition .
  3. Degradation Pathways: Understanding its degradation products is essential for assessing its stability and potential side effects.

These reactions highlight the importance of pH in determining the efficacy of Timoprazole as a therapeutic agent.

Mechanism of Action

Timoprazole acts primarily by inhibiting the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. The mechanism can be summarized as follows:

  1. Protonation: In an acidic environment, Timoprazole becomes protonated, enhancing its reactivity.
  2. Covalent Modification: The protonated form reacts with cysteine residues on the ATPase enzyme, forming a covalent bond that permanently inhibits its activity.
  3. Reduction in Acid Secretion: This inhibition prevents the exchange of protons for potassium ions, leading to decreased gastric acid production.

This mechanism underscores why Timoprazole is effective in treating conditions associated with excessive gastric acid secretion .

Physical and Chemical Properties Analysis

Timoprazole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 335.34 g/mol.
  • Solubility: It is relatively soluble in organic solvents but has limited solubility in water, which is typical for many PPIs.
  • Stability: The stability profile indicates that it can degrade under certain conditions, particularly at high pH levels.

These properties influence how Timoprazole is formulated for clinical use and its pharmacokinetic behavior within the body .

Applications

Timoprazole has significant applications in medicine, particularly in gastroenterology:

  • Treatment of Peptic Ulcers: It effectively reduces gastric acid secretion, promoting healing.
  • Management of Gastroesophageal Reflux Disease: By lowering acid production, it alleviates symptoms associated with reflux.
  • Potential Research Applications: Ongoing studies explore its efficacy against other conditions influenced by acid secretion.
Historical Development and Discovery of Timoprazole

Early Research on Gastric Acid Secretion Inhibitors

Research in the 1960s–1970s focused on developing agents to suppress gastric acid production, primarily targeting histamine H₂ receptors. Compounds like cimetidine provided symptomatic relief but proved inadequate for severe acid-related pathologies due to partial inhibition (30–70% reduction) and tachyphylaxis within days of use [2] [5]. The discovery of the hydrogen potassium adenosine triphosphatase (H⁺/K⁺ ATPase) enzyme in gastric parietal cells revolutionized therapeutic approaches. This enzyme, identified as the terminal step in acid secretion, exchanges cytoplasmic hydronium ions for luminal potassium ions using ATP hydrolysis, creating a >1,000,000-fold proton gradient [6] [8]. Unlike receptor antagonists, direct inhibition of this pump promised complete acid suppression independent of stimulus [1] [6].

Initial compound screening revealed pyridylthioacetamide—originally investigated for antiviral properties—as an unexpected anti-secretory agent. Subsequent optimization yielded timoprazole (2-[(2-pyridylmethyl)sulfinyl]-1H-benzimidazole) in 1975, which demonstrated potent, stimulus-independent acid inhibition in in vivo models. Its simple benzimidazole-pyridine structure and high efficacy positioned it as a lead candidate for gastric H⁺/K⁺ ATPase targeting [1] [3] [4].

Table 1: Key Pre-Timoprazole Antisecretory Agents and Limitations

Compound ClassMechanism of ActionLimitations
AnticholinergicsMuscarinic receptor blockadeLow efficacy (20–30% acid reduction), systemic side effects
Histamine H₂ antagonistsH₂ receptor competitive inhibitionPartial inhibition, tachyphylaxis after 3–5 days
Prostaglandin analogsCytoprotective effectsLimited acid suppression, diarrhea

Identification of Timoprazole as a Prototype Proton Pump Inhibitor

Timoprazole emerged as the first compound exhibiting irreversible, covalent inhibition of H⁺/K⁺ ATPase. Studies confirmed its accumulation in acidic parietal cell canaliculi (pH ≈ 1.0), where it undergoes protonation-dependent activation. Protonation at the pyridine nitrogen (pKa ≈ 4.0) enables cellular concentration, while subsequent benzimidazole protonation (pKa ≈ 1.0) triggers rearrangement into sulfenic acid or sulfenamide species. These reactive intermediates form disulfide bonds with cysteines (e.g., Cys813/Cys892) on the luminal surface of H⁺/K⁺ ATPase, blocking ion transport [5] [6] [8].

Toxicological studies in rats revealed thymic atrophy and thyroid enlargement due to iodine uptake inhibition—effects absent in substituted benzimidazoles. Structural refinement introduced mercapto-benzimidazole substituents to the timoprazole backbone, eliminating toxicity while preserving acid-suppressive activity. This modification proved critical for clinical translation [1] [4].

Table 2: Timoprazole Activation Chemistry and Target Interaction

Activation StepChemical ProcessBiological Consequence
Primary protonationPyridine nitrogen protonation (pKa~4.0)Selective accumulation in parietal cells
Secondary protonationBenzimidazole nitrogen protonation (pKa~1.0)Rearrangement to sulfenic acid/sulfenamide
Covalent bindingDisulfide bond formation with H⁺/K⁺ ATPase cysteinesIrreversible pump inhibition (half-life ≥15 hours)

Structural Evolution from Timoprazole to Omeprazole and Subsequent Proton Pump Inhibitors

Timoprazole’s core structure—pyridinylmethylsulfinyl benzimidazole—served as the scaffold for optimizing stability, bioavailability, and target specificity. Key developments include:

  • Omeprazole: Synthesized in 1979 by adding 5-methoxy and 4-methoxy groups to the benzimidazole and pyridine rings, respectively. These substitutions enhanced stability at neutral pH and prolonged plasma residence. Launched in 1988, omeprazole became the first clinically approved Proton Pump Inhibitor, demonstrating superior acid suppression versus H₂ antagonists [1] [4] [6].
  • Pantoprazole: Introduced a difluoroalkoxy side chain on the benzimidazole and methoxy groups at pyridine positions 3/4. This configuration improved solution stability and enabled intravenous formulation—unique among early Proton Pump Inhibitors [1] [4] [9].
  • Lansoprazole: Featured a trifluoroethoxy group at pyridine position 4, accelerating acid activation kinetics. Marketed in 1991, it exhibited higher bioavailability (80–85%) than omeprazole (30–40%) [1] [4] [10].
  • Imidazopyridine derivatives: Tenatoprazole replaced benzimidazole with imidazo[4,5-b]pyridine, extending plasma half-life to 7 hours. Though investigational, it exemplifies ongoing structural innovation [4] [6].

Table 3: Structural Derivatives of Timoprazole and Their Modifications

Proton Pump InhibitorBenzimidazole SubstituentsPyridine SubstituentsKey Advancement
TimoprazoleNoneNonePrototype inhibitor
Omeprazole5-OCH₃3,4-(CH₃)₂, 4-OCH₃Enhanced stability at neutral pH
LansoprazoleNone3-CH₃, 4-OCF₂CFH₂Faster activation, higher bioavailability
Pantoprazole3,4-(OCHF₂)₂3,4-(OCH₃)₂Solution stability, IV formulation
RabeprazoleNone3-CH₃, 4-OCH₂CH₂OCH₃Rapid activation at higher pH
TenatoprazoleImidazopyridine backbone3,5-(CH₃)₂, 4-OCH₃, 6-OCH₃Extended half-life (7 hours)

Synthetic refinements addressed timoprazole’s limitations:

  • Acid stability: 5-Methoxy substitution (omeprazole) reduced degradation in storage [1].
  • Metabolic resistance: Fluoroalkoxy groups (pantoprazole) blocked oxidative hepatic metabolism [4].
  • Stereoselectivity: Later Proton Pump Inhibitors like esomeprazole (S-omeprazole) exploited enantioselective metabolism for improved efficacy [1] [4].

This evolution underscores timoprazole’s legacy as the molecular foundation for over $10 billion in annual Proton Pump Inhibitor therapeutics [1] [6].

Properties

CAS Number

57237-97-5

Product Name

Timoprazole

IUPAC Name

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)

InChI Key

HBDKFZNDMVLSHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Synonyms

Timoprazole;2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole;2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.